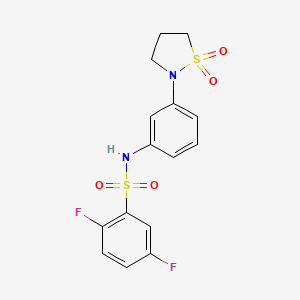

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4S2/c16-11-5-6-14(17)15(9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXERVHLRINITLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

-

Formation of the Dioxidoisothiazolidine Ring: : This step involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

-

Attachment of the Phenyl Group: : The dioxidoisothiazolidine intermediate is then reacted with a halogenated phenyl derivative under basic conditions. Common bases used in this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF).

-

Introduction of the Difluorobenzenesulfonamide Moiety: : The final step involves the sulfonation of the phenyl ring with a difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA). This reaction is usually carried out at room temperature in an organic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can be used to convert the sulfonamide group to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃) or nucleophiles in polar solvents.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide has a wide range of applications in scientific research:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

-

Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.

-

Medicine: : Explored for its potential therapeutic properties. The compound’s sulfonamide group is known for its antibacterial activity, and modifications of its structure could lead to new drug candidates.

-

Industry: : Utilized in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the dioxidoisothiazolidine ring can interact with nucleophilic sites on proteins, leading to covalent modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its isothiazolidine dioxide core, distinguishing it from analogs like those in , which feature dihydropyrano[2,3-c]pyrazole backbones. These structural differences impact:

- Conformational flexibility: The isothiazolidine dioxide’s saturated five-membered ring reduces rigidity compared to fused pyranopyrazole systems.

Sulfonamide Substituent Analysis

The 2,5-difluorobenzenesulfonamide group is compared below with structurally related sulfonamides from :

Key Observations:

- Electronic effects : Compared to 4q’s trifluoromethyl group, the target’s fluorines provide moderate electron withdrawal without excessive hydrophobicity.

- Thermal stability : Higher melting points in trifluoromethyl-substituted compounds (e.g., 4q) suggest stronger intermolecular forces, whereas the target’s melting point may depend on its sulfone-oxygen interactions .

Methodological Considerations for Comparison

- Dose-effect analysis : The Litchfield-Wilcoxon method () could estimate the target’s ED₅₀ relative to analogs, though curve parallelism testing would require experimental data .

- Cellular assays : Colorimetric assays (e.g., MTT, ) would clarify the compound’s cytotoxicity profile, particularly if the isothiazolidine dioxide core introduces redox activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For example, the dioxidoisothiazolidin moiety is introduced via cyclization of a thioamide intermediate under oxidative conditions (e.g., using H₂O₂ in acetic acid). The sulfonamide group is formed by coupling 2,5-difluorobenzenesulfonyl chloride with the aminated intermediate. Key intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity (>95%) .

Q. How do the functional groups (e.g., sulfonamide, dioxidoisothiazolidin) influence the compound’s physicochemical properties?

- Methodological Answer : The sulfonamide group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, measured via shake-flask method). The dioxidoisothiazolidin moiety contributes to conformational rigidity, as shown by X-ray crystallography of analogous compounds, which stabilizes interactions with hydrophobic enzyme pockets .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is used for purity assessment. Stability studies in buffer (pH 7.4, 37°C) over 24 hours are monitored via UV-Vis spectroscopy (λ = 254 nm). Degradation products are identified using LC-MS/MS .

Advanced Research Questions

Q. How does this compound interact with cyclin-dependent kinases (CDKs), and what experimental designs validate target specificity?

- Methodological Answer : The compound’s sulfonamide group binds to the ATP-binding pocket of CDKs, as shown in docking simulations (PDB: 1AQ1). Kinase selectivity is tested via radioligand binding assays across a panel of 50 kinases. IC₅₀ values for CDK2 (≤50 nM) vs. off-target kinases (e.g., EGFR >10 µM) confirm specificity. Contradictions in activity data may arise from assay variations (e.g., ATP concentration differences) .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell-based vs. cell-free assays?

- Methodological Answer : Discrepancies often stem from cellular permeability or efflux pump activity. Use P-glycoprotein inhibitors (e.g., verapamil) in cell-based assays to normalize intracellular concentrations. Parallel surface plasmon resonance (SPR) assays quantify direct binding affinities, isolating target engagement from cellular variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant mutants?

- Methodological Answer : Systematic substitution of the difluorophenyl ring (e.g., replacing F with Cl or CF₃) and modification of the dioxidoisothiazolidin ring’s substituents (e.g., methyl vs. ethyl groups) are evaluated via parallel synthesis . Mutant-resistant profiles (e.g., BRAF V600E) are tested in CRISPR-edited cell lines to identify analogs with <10 nM potency .

Q. What experimental approaches assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

- Methodological Answer : Incubate the compound in human liver microsomes (37°C, NADPH cofactor) and analyze metabolites at 0, 15, 30, and 60 minutes using HR-MS/MS . Plasma stability is tested by spiking into fresh plasma (37°C) and quantifying parent compound degradation via LC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.